Cas no 685533-92-0 (N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine)

N1,N1-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine derivative characterized by its trifluoromethyl and diethylamino functional groups. This compound exhibits enhanced electron-withdrawing properties due to the presence of the trifluoromethyl group, making it valuable in organic synthesis and pharmaceutical intermediate applications. Its structural features contribute to improved stability and reactivity in electrophilic substitution reactions. The diethylamino moiety further enhances solubility in organic solvents, facilitating its use in cross-coupling and condensation reactions. This compound is particularly useful in the development of advanced materials, agrochemicals, and bioactive molecules, where its unique electronic and steric properties are leveraged for tailored molecular design.
N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine structure
685533-92-0 structure
Product Name:N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
CAS No:685533-92-0
MF:C11H15F3N2
MW:232.245413064957
CID:1074435
PubChem ID:4962171
Update Time:2025-06-11

N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N~1~,N~1~-diethyl-4-(trifluoromethyl)-1,2-benzenediamine
    • 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
    • N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
    • EN300-12997
    • SB80600
    • CS-0232997
    • N1,N1-diethyl-4-(trifluoromethyl)-1,2-benzenediamine
    • 685533-92-0
    • Z89264895
    • N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-diethylamine
    • AKOS000100483
    • SCHEMBL3485526
    • 2-amino-1-diethylamino-4-(trifluoromethyl)benzene
    • HMS1743L01
    • DTXSID70407022
    • G31254
    • MDL: MFCD06655605
    • Inchi: 1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3
    • InChI Key: UOPWWBBHXVCBHY-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)N(CC)CC)(F)F

Computed Properties

  • Exact Mass: 232.11873297g/mol
  • Monoisotopic Mass: 232.11873297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.3Ų

N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine Pricemore >>

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Additional information on N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine

N1,N1-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine: A Comprehensive Overview

N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS No. 685533-92-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure and functional groups, has shown promise in various applications, including pharmaceutical development and advanced material synthesis. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a substituted benzene derivative with a trifluoromethyl group and two diethylamino groups attached to the benzene ring. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly valuable in various chemical reactions. The diethylamino groups enhance the basicity and solubility of the compound, which are crucial for its applications in medicinal chemistry and materials science.

The molecular formula of N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is C13H16F3N2, with a molecular weight of approximately 257.27 g/mol. The compound is typically synthesized through a multi-step process involving nitration, reduction, and alkylation reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production.

Synthesis Methods

The synthesis of N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine can be achieved through several well-established methods. One common approach involves the nitration of 4-trifluoromethylbenzene followed by reduction to form the corresponding diamine. The nitration step can be carried out using concentrated nitric acid or other nitrating agents under controlled conditions to ensure high yields and selectivity.

Another method involves the direct alkylation of 4-trifluoromethylbenzene-1,2-diamine with ethyl iodide in the presence of a suitable base such as potassium carbonate or sodium hydride. This method offers good yields and is particularly useful for large-scale production due to its simplicity and cost-effectiveness.

Applications in Medicinal Chemistry

N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine has shown significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, while the diethylamino groups improve their solubility and bioavailability. These properties make it an attractive scaffold for the design of new therapeutic agents.

Recent studies have explored the use of N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine as a lead compound for developing drugs targeting various diseases. For example, researchers at the University of California have demonstrated its efficacy as an inhibitor of specific enzymes involved in cancer progression. Additionally, it has been investigated for its anti-inflammatory properties and potential use in treating neurodegenerative disorders.

Potential Applications in Materials Science

Beyond medicinal chemistry, N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine has found applications in materials science due to its unique electronic properties. The trifluoromethyl group imparts high electron-withdrawing capabilities, making it suitable for use in organic electronics and photovoltaic devices.

In organic electronics, this compound can serve as a building block for designing novel semiconducting materials with improved charge transport properties. Its ability to form stable thin films through solution processing techniques makes it an attractive candidate for large-area electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Conclusion

In summary, N1,N1-diethyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS No. 685533-92-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure endows it with valuable properties that make it suitable for a wide range of applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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